molecular formula C11H23N3O2 B1629347 Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate CAS No. 83089-23-0

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Cat. No.: B1629347
CAS No.: 83089-23-0
M. Wt: 229.32 g/mol
InChI Key: QSTBSOVIUYYVQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring an ethyl ester group and an aminobutyl chain attached to the piperazine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, ethyl chloroformate, and 1,4-butanediamine are commonly used as starting materials.

  • Reaction Steps:

    • Step 1: Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.

    • Step 2: The resulting ethyl piperazine-1-carboxylate is then reacted with 1,4-butanediamine to introduce the aminobutyl chain, yielding this compound.

  • Reaction Conditions: The reactions are typically carried out in anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

  • Batch Production: The compound is often synthesized in batch reactors, where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amine groups, leading to different reduced forms of the compound.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the aminobutyl chain can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.

  • Reduction Products: Reduced forms of the compound, such as this compound with reduced amine groups.

  • Substitution Products: Substituted derivatives with different functional groups attached to the ethyl ester or aminobutyl chain.

Scientific Research Applications

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other cellular components.

Comparison with Similar Compounds

  • Ethyl piperazine-1-carboxylate: A simpler derivative without the aminobutyl chain.

  • 1,4-butanediamine: A diamine compound without the piperazine ring and ester group.

Properties

IUPAC Name

ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-2-16-11(15)14-9-7-13(8-10-14)6-4-3-5-12/h2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTBSOVIUYYVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608114
Record name Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83089-23-0
Record name Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6 g of ethyl 4-(4-acetamidobutyl)-piperazine-1-carboxylate were dissolved in a mixture of 12 ml of conc. hydrochloric acid and 24 ml of water and the solution was refluxed for 5 hours. The solution was then cooled to room temperature and made alkaline with potassium carbonate. The mixture was extracted 3 times with 100 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 4 g (79% yield) of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a pale yellow oil which slowly solidified.
Name
ethyl 4-(4-acetamidobutyl)-piperazine-1-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 200 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate and 20 g of cobaltous chloride hexahydrate in 2 liters of methanol was cooled in ice and 125 g of sodium borohydride were added in portions with stirring at a temperature of less than 10° C. When the addition was complete, the mixture was stirred at 20° C. for 16 hours and then ~300 ml of concentrated HCl were added thereto until the black suspension turned blue. The solvent was removed under vacuum and the residue was dissolved in 2 liters of water and filtered. The filtrate was adjusted to a pH of 8 with potassium carbonate and was washed with 200 ml of carbon tetrachloride to remove non-polar impurities. The pH of the solution was increased to 9-10 by the addition of more potassium carbonate and then was saturated with sodium chloride. The mixture was extracted 6 times with 250 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 30 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a light brown oil which was distilled under reduced pressure to give a pure fraction with a boiling point of 135°-140° C. at 0.3 mm Hg.
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous chloride hexahydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

60 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate were dissolved in a 10% w/w solution of ammonia in ethanol and 6 g of 5% rhodium on alumina were added thereto. The mixture was cooled to room temperature and filtered. The filtrate was evaporated to dryness under vacuum and the residual oil was distilled under reduced pressure to obtain 20 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate with a boiling point of 126°-130° C. at 0.15 to 0.2 mm Hg.
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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